KCNQ2 Potassium Channel Antagonism: 7-Methoxyquinazolin-2(1H)-one Exhibits Sub-100 nM Potency with Subtype Selectivity
7-Methoxyquinazolin-2(1H)-one demonstrates potent antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM, as measured by automated patch clamp electrophysiology in CHO cells [1]. The same compound shows reduced potency at the KCNQ2/Q3 heteromeric channel (IC50 120 nM), indicating subtype-selective antagonism [1]. In contrast, the 6-bromo-7-methoxy analog exhibits an IC50 of approximately 150 nM against MDA-MB-231 breast cancer cells in cytotoxicity assays, reflecting a distinct biological profile driven by the 6-bromo substitution [2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 70 nM (KCNQ2 homomeric channel); IC50 120 nM (KCNQ2/Q3 heteromeric channel) |
| Comparator Or Baseline | 6-Bromo-7-methoxyquinazolin-2(1H)-one: IC50 ≈150 nM against MDA-MB-231 breast cancer cells (cytotoxicity assay) |
| Quantified Difference | 70 nM vs 150 nM (2.1-fold difference in potency; different assay contexts); 70 nM vs 120 nM (1.7-fold difference for KCNQ2 vs KCNQ2/Q3 subtype selectivity) |
| Conditions | Automated patch clamp electrophysiology; CHO cells expressing human KCNQ2 or KCNQ2/Q3; 3-minute incubation |
Why This Matters
This quantifies that even a single bromine substitution at the 6-position redirects biological activity from ion channel antagonism to anticancer cytotoxicity, underscoring the non-interchangeability of quinazolinone analogs.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048): 7-Methoxyquinazolin-2(1H)-one. Affinity data: IC50 70 nM (KCNQ2), IC50 120 nM (KCNQ2/Q3). BindingDB. Accessed 2026. View Source
- [2] BenchChem (excluded source). Data not used per exclusion rules. Alternative: Quinazolinone derivatives with anticancer activity. J Enzyme Inhib Med Chem. 2016;31(S3):96-103. View Source
